molecular formula C18H17N5O2 B2623869 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1396751-47-5

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2623869
CAS No.: 1396751-47-5
M. Wt: 335.367
InChI Key: NIKFZNDAVANIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with cyclopropyl, phenyl, and pyridinyl acetamide groups. The triazole ring system is known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications . Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and computational methods like Multiwfn for electronic property analysis .

Properties

IUPAC Name

2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-16(20-14-5-4-10-19-11-14)12-22-18(25)23(15-6-2-1-3-7-15)17(21-22)13-8-9-13/h1-7,10-11,13H,8-9,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKFZNDAVANIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate diketones or keto acids.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Pyridine Moiety: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced to the triazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups.

    Reduction: Reduction reactions may target the triazole ring or the carbonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its triazole and pyridine components. It could be used in studies of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide might be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or infections.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, altering their function. The triazole ring could participate in hydrogen bonding or π-π interactions, while the cyclopropyl and phenyl groups might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other 1,2,4-triazole derivatives. A notable analogue is 2-[3-propyl-4-(1H-pyrrol-1-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (), which differs in substituents:

  • Core modifications : The target compound has a 5-oxo group, while the analogue features a 5-thioxo group, altering electron distribution and hydrogen-bonding capacity.
  • Substituent variations: Cyclopropyl (target) vs. Pyridin-3-yl (target) vs.

Comparative Data Table

Property Target Compound Analogous Compound ()
Molecular Formula C₁₈H₁₈N₆O₂ C₁₉H₁₈F₃N₅OS
Key Functional Groups 5-oxo, cyclopropyl, pyridinyl 5-thioxo, propyl, trifluoromethylphenyl
Theoretical Polarity Higher (due to oxo group) Lower (thioxo and CF₃ groups)
Potential Bioactivity Antimicrobial, kinase inhibition Anticancer, enzyme inhibition

Research Findings and Implications

Electronic Properties : Multiwfn-based analyses suggest the 5-oxo group in the target compound increases electron density at the triazole ring, enhancing interactions with polar protein residues. In contrast, the thioxo analogue () may exhibit stronger van der Waals interactions due to sulfur’s polarizability.

Solubility and Bioavailability : The pyridinyl group in the target compound likely improves aqueous solubility compared to the trifluoromethylphenyl group in the analogue, which prioritizes membrane permeability.

Biological Activity

The compound 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide is a triazole derivative that has garnered attention for its potential therapeutic applications. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3} with a molecular weight of approximately 395.463 g/mol. The unique structural features include a triazole ring and a pyridine moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight395.463 g/mol
Molecular FormulaC21H25N5O3
CAS Number1396750-93-8
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to This compound exhibit significant activity against various bacterial strains. For instance:

  • Antibacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that triazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis and protein synthesis pathways .
  • Antifungal Activity : Similar compounds within the triazole class have demonstrated potent antifungal properties by inhibiting ergosterol biosynthesis in fungal cells .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural features. Modifications to the triazole ring or substituents on the phenyl or pyridine groups can enhance potency and selectivity:

  • Substituent Variations : Altering substituents on the phenyl ring has been shown to affect the binding affinity to target enzymes or receptors.
  • Triazole Ring Modifications : Changes in the triazole structure can lead to variations in biological activity, as observed in various derivatives tested against different pathogens .

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Study on Antibacterial Activity : A series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL for some compounds .
  • Cancer Cell Studies : In vitro assays on breast cancer cell lines indicated that certain triazoles could enhance apoptosis markers compared to control groups, suggesting potential as chemotherapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.